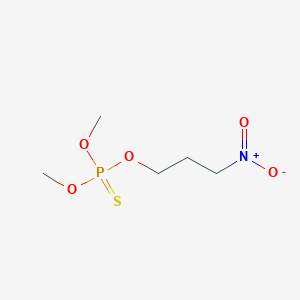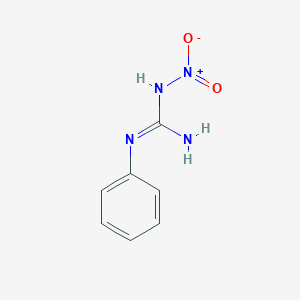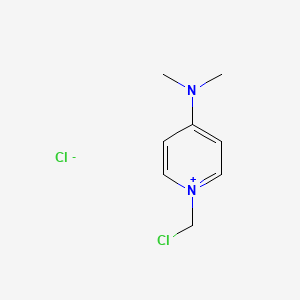
Methyl (3-nitropropyl)methoxy(sulfanylidene)phosphonite
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Methyl (3-nitropropyl)methoxy(sulfanylidene)phosphonite is a chemical compound with a complex structure that includes a nitro group, a methoxy group, and a sulfanylidene group attached to a phosphonite core
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of Methyl (3-nitropropyl)methoxy(sulfanylidene)phosphonite typically involves the reaction of appropriate starting materials under controlled conditions. One common method involves the reaction of methyl phosphonite with 3-nitropropyl methoxy sulfide in the presence of a suitable catalyst. The reaction is usually carried out under an inert atmosphere to prevent oxidation and at a temperature that ensures the stability of the reactants and products.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using continuous flow reactors to ensure consistent quality and yield. The process would include rigorous purification steps to remove any impurities and ensure the compound meets the required specifications for its intended applications.
Analyse Chemischer Reaktionen
Types of Reactions
Methyl (3-nitropropyl)methoxy(sulfanylidene)phosphonite can undergo various chemical reactions, including:
Oxidation: The nitro group can be further oxidized to form nitroso or nitrate derivatives.
Reduction: The nitro group can be reduced to an amine group under suitable conditions.
Substitution: The methoxy group can be substituted with other nucleophiles in the presence of a suitable catalyst.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as hydrogen gas in the presence of a palladium catalyst or sodium borohydride can be used.
Substitution: Nucleophiles such as amines or thiols can be used in substitution reactions, often in the presence of a base like sodium hydroxide.
Major Products Formed
Oxidation: Formation of nitroso or nitrate derivatives.
Reduction: Formation of amine derivatives.
Substitution: Formation of substituted phosphonite derivatives.
Wissenschaftliche Forschungsanwendungen
Methyl (3-nitropropyl)methoxy(sulfanylidene)phosphonite has several applications in scientific research:
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential use in drug development due to its unique chemical properties.
Industry: Used in the production of specialized chemicals and materials.
Wirkmechanismus
The mechanism by which Methyl (3-nitropropyl)methoxy(sulfanylidene)phosphonite exerts its effects involves its interaction with molecular targets through its reactive functional groups. The nitro group can participate in redox reactions, while the phosphonite group can act as a ligand in coordination chemistry. These interactions can influence various biochemical pathways and processes.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- Methyl (3-nitropropyl)phosphonite
- Methyl (3-nitropropyl)methoxyphosphine
- Methyl (3-nitropropyl)thiophosphine
Uniqueness
Methyl (3-nitropropyl)methoxy(sulfanylidene)phosphonite is unique due to the presence of both a methoxy and a sulfanylidene group, which confer distinct reactivity and potential applications compared to similar compounds. Its ability to undergo a variety of chemical reactions makes it a versatile compound in research and industrial applications.
Eigenschaften
IUPAC Name |
dimethoxy-(3-nitropropoxy)-sulfanylidene-λ5-phosphane |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H12NO5PS/c1-9-12(13,10-2)11-5-3-4-6(7)8/h3-5H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZMIBITXLUIXMIM-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COP(=S)(OC)OCCC[N+](=O)[O-] |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H12NO5PS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
229.19 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.











![3-[(Pentafluoroethyl)thio]-propanoic acid](/img/structure/B8047545.png)


